![molecular formula C18H25Cl4N3OS B11711936 N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide is a complex organic compound characterized by its unique structure, which includes trichloro, chlorophenyl, and carbamothioyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,2-trichloroethylamine with 4-chlorophenyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trichloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-Trichloro-1-{[(4-ethoxyanilino)carbamothioyl]amino}ethyl)heptanamide
- N-(2,2,2-Trichloro-1-{[(morpholine-4-carbothioyl)amino]ethyl)benzamide
Uniqueness
N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H25Cl4N3OS |
|---|---|
Molekulargewicht |
473.3 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]nonanamide |
InChI |
InChI=1S/C18H25Cl4N3OS/c1-2-3-4-5-6-7-8-15(26)24-16(18(20,21)22)25-17(27)23-14-11-9-13(19)10-12-14/h9-12,16H,2-8H2,1H3,(H,24,26)(H2,23,25,27) |
InChI-Schlüssel |
JPKVKNDBMQFUPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


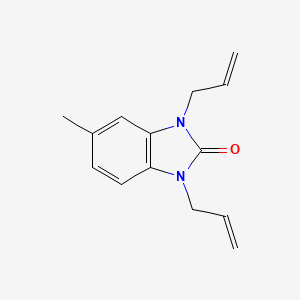
![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)
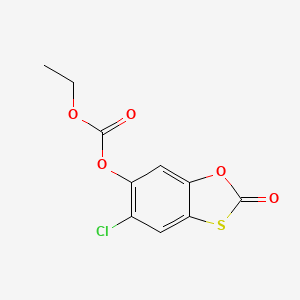


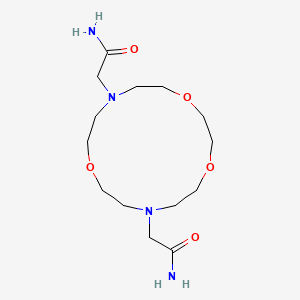

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
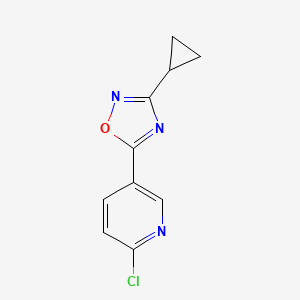
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)
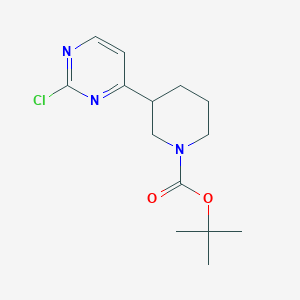
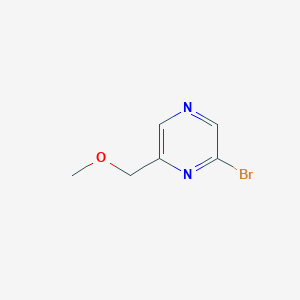

![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
